molecular formula C13H24N2O4 B028603 Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate CAS No. 139290-70-3

Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Cat. No. B028603
M. Wt: 272.34 g/mol
InChI Key: ITCQNWXLNZGEHP-UHFFFAOYSA-N
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Patent
US06358979B1

Procedure details

A 100 L round-bottomed-flask equipped with a mechanical stirrer, thermocouple and nitrogen inlet was charged with DMF (51 L), N,O-dimethylhydroxyamine hydrochloride (2.62 Kg, 26.55 mol), HOBT (1.2 Kg, 8.85 mol), and N-Boc isonipecotic acid (4.10 Kg, 17.70 mol). The mixture warmed to 18 ° C. as the diisopropylethylamine (4.60 Kg, 6.2 L, 35.41 mol) was added over 15 min. The EDC.HCl (5.09 Kg, 26.55 mol) was added in three portions over 3 h maintaining an internal temperature of 18° C. with gentle cooling. The reaction mixture was held at 18° C. for 12 h. HPLC analysis shows no remaining 1. The reaction mixture was pumped into an extractor containing 74 L of water at 5° C. The resulting solution (39.3 g/L of 2) was extracted with ethyl acetate (4×37 L).
Quantity
6.2 L
Type
reactant
Reaction Step One
Quantity
5.09 kg
Type
reactant
Reaction Step Two
Name
Quantity
74 L
Type
solvent
Reaction Step Three
Quantity
2.62 kg
Type
reactant
Reaction Step Four
Name
Quantity
1.2 kg
Type
reactant
Reaction Step Four
Quantity
4.1 kg
Type
reactant
Reaction Step Four
Name
Quantity
51 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][O:4][CH3:5].C1C=CC2N(O)N=NC=2C=1.[C:16]([N:23]1[CH2:31][CH2:30][CH:26]([C:27]([OH:29])=O)[CH2:25][CH2:24]1)([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17].C(N(C(C)C)CC)(C)C.CCN=C=NCCCN(C)C.Cl>O.CN(C=O)C>[C:19]([O:18][C:16]([N:23]1[CH2:24][CH2:25][CH:26]([C:27]([N:3]([CH3:2])[O:4][CH3:5])=[O:29])[CH2:30][CH2:31]1)=[O:17])([CH3:20])([CH3:21])[CH3:22] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
6.2 L
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Two
Name
Quantity
5.09 kg
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Step Three
Name
Quantity
74 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
2.62 kg
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
1.2 kg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
4.1 kg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(C(=O)O)CC1
Name
Quantity
51 L
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
18 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 L round-bottomed-flask equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
was added over 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The resulting solution (39.3 g/L of 2) was extracted with ethyl acetate (4×37 L)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)N(OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.